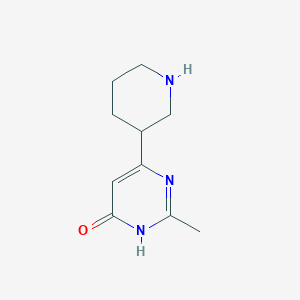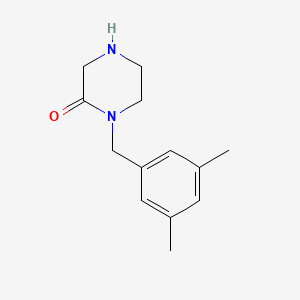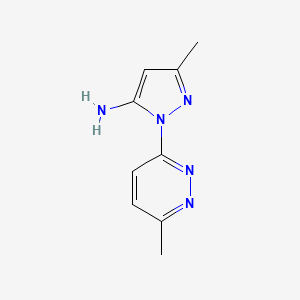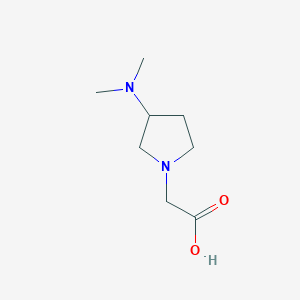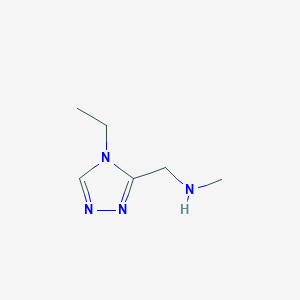
1-(4-ethyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine
Overview
Description
1-(4-ethyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The triazole ring is known for its stability and versatility, making it a valuable scaffold in medicinal chemistry and various industrial applications.
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . They have been used in the synthesis of various pharmaceutical compounds, such as antifungal agents, anticancer drugs, and enzymes inhibitors related to cardiovascular diseases .
Mode of Action
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Biochemical Pathways
It’s worth noting that 1,2,4-triazole derivatives have been proven to exhibit significant antibacterial activity . This suggests that they may interact with biochemical pathways related to bacterial growth and proliferation.
Pharmacokinetics
The presence of the 1,2,4-triazole ring in the structure of a compound is known to improve its pharmacokinetic properties .
Result of Action
Given the known biological activity of 1,2,4-triazole derivatives, it can be inferred that this compound may have potential antimicrobial or anticancer effects .
Biochemical Analysis
Biochemical Properties
It is known that 1,2,4-triazole derivatives have shown promising anticancer activities .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of 1-(4-ethyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine in animal models have not been reported
Preparation Methods
The synthesis of 1-(4-ethyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a one-pot parallel synthesis approach.
Introduction of the Ethyl Group: The ethyl group is introduced to the triazole ring through alkylation reactions using ethyl halides under basic conditions.
Methylation of the Amine Group: The final step involves the methylation of the amine group using methyl iodide or other methylating agents under basic conditions.
Chemical Reactions Analysis
1-(4-ethyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Scientific Research Applications
1-(4-ethyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine has a wide range of applications in scientific research, including:
Medicinal Chemistry: The triazole ring is a core moiety in many marketed and investigational drugs, including antifungal agents, anticancer drugs, and anti-inflammatory agents.
Biological Research: The compound is used in the study of various biological processes and pathways due to its ability to interact with different molecular targets.
Industrial Applications: The compound is used in the synthesis of various industrial chemicals and materials due to its stability and reactivity.
Comparison with Similar Compounds
1-(4-ethyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine can be compared with other similar compounds, such as:
1,2,4-Triazole: A basic triazole compound with similar structural features but lacking the ethyl and methyl groups.
1-(4-ethyl-4H-1,2,4-triazol-3-yl)ethylamine: A compound with a similar triazole ring but different substituents.
1,3,5-Trisubstituted 1,2,4-Triazoles: Compounds with additional substituents on the triazole ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other triazole derivatives.
Properties
IUPAC Name |
1-(4-ethyl-1,2,4-triazol-3-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-3-10-5-8-9-6(10)4-7-2/h5,7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFZEXOHPKVYOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


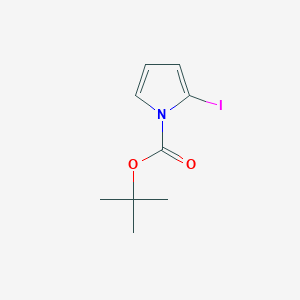
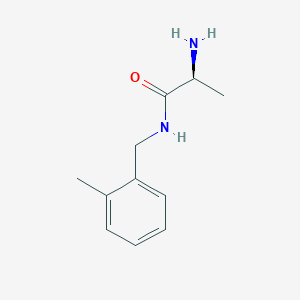
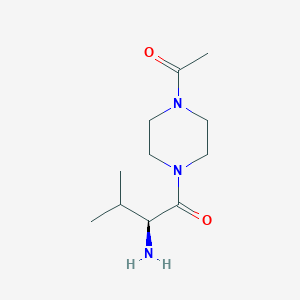
![2-[2-(4-Hydroxyphenyl)phenyl]acetic acid](/img/structure/B3217235.png)
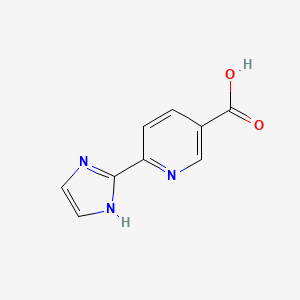
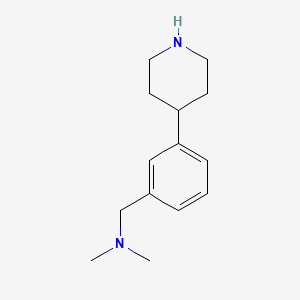
![1-[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methanamine](/img/structure/B3217266.png)
![2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-N-methylethanamine](/img/structure/B3217269.png)
